4-Bromo-1-butanol-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

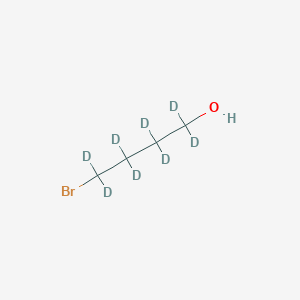

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJLYRDVTMMSIP-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-1-butanol-d8 chemical properties and structure

An In-depth Technical Guide to 4-Bromo-1-butanol-d8: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical Properties and Structure

This compound is the deuterated form of 4-Bromo-1-butanol. The deuterium (B1214612) labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard in quantitative analyses.

Data Presentation

The following table summarizes the key chemical and physical properties of this compound and its non-deuterated analog for comparison. Properties for the deuterated compound are often not explicitly determined and are assumed to be very similar to the non-deuterated form.

| Property | This compound | 4-Bromo-1-butanol |

| Molecular Formula | C₄HD₈BrO | C₄H₉BrO[1][2][3] |

| Molecular Weight | 161.07 g/mol [4] | 153.02 g/mol [1][2] |

| CAS Number | 136091-68-4[4] | 33036-62-3[2][3][5] |

| Appearance | Colorless to light yellow clear liquid | Clear, colorless to brown liquid[5] |

| Boiling Point | No data available | 56-58 °C at 2 mmHg[2][6] |

| Density | No data available | 1.68 g/cm³[5] |

| Flash Point | No data available | 7 °C[5][7] |

| Solubility | Insoluble in water[7] | Insoluble in water[7] |

| Storage Temperature | -20°C[5][7] | -20°C[5][7] |

| SMILES | OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br[4] | OCCCCBr[8] |

| InChI | InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2/i1D2,2D2,3D2,4D2[9] | InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2[1] |

Chemical Structure

The chemical structure of this compound consists of a four-carbon chain with a bromine atom at one end and a hydroxyl group at the other. All eight hydrogen atoms on the carbon skeleton are replaced with deuterium.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of 4-Bromo-1-butanol

A common method for the synthesis of 4-Bromo-1-butanol involves the ring-opening of tetrahydrofuran (B95107) (THF). A representative laboratory-scale synthesis is described below. To synthesize the deuterated analog, one would start with tetrahydrofuran-d8.

Objective: To synthesize 4-Bromo-1-butanol via the ring-opening of tetrahydrofuran.

Materials:

-

Tetrahydrofuran (or Tetrahydrofuran-d8 for the deuterated product)

-

48% Hydrobromic acid

-

Benzene

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine butane-1,4-diol and 48% hydrobromic acid in benzene.[3]

-

Heat the mixture to reflux and maintain for 24 hours.[3]

-

After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield 4-Bromo-1-butanol. The expected yield is approximately 65%.[3]

Another reported method involves the reaction of tetrahydrofuran with iodine and triethylsilane.[10]

Use as an Internal Standard in Quantitative Analysis

This compound is primarily used as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 4-Bromo-1-butanol or related analytes.[4]

Objective: To quantify the concentration of 4-Bromo-1-butanol in a sample using this compound as an internal standard by GC-MS.

Materials:

-

Sample containing 4-Bromo-1-butanol

-

This compound standard solution of known concentration

-

Solvent (e.g., ethyl acetate)

-

GC-MS system

Procedure:

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known amounts of 4-Bromo-1-butanol into a solvent. To each standard, add a fixed amount of the this compound internal standard solution.

-

Sample Preparation: To a known volume or weight of the sample, add the same fixed amount of the this compound internal standard solution as was added to the calibration standards.

-

GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system. The system should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both the analyte (4-Bromo-1-butanol) and the internal standard (this compound).

-

Data Analysis:

-

For each chromatogram, determine the peak areas for both the analyte and the internal standard.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS).

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the sample by using the peak area ratio from the sample and the calibration curve.

-

Caption: Workflow for quantitative analysis using an internal standard.

Safety Information

No specific safety data is available for this compound. However, the safety profile is expected to be very similar to that of 4-Bromo-1-butanol. The following information is for the non-deuterated compound.

-

Signal Word: Danger

-

Hazard Statements: Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]

-

Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is crucial to handle this chemical in a well-ventilated area and use appropriate personal protective equipment.

References

- 1. 4-Bromobutanol | C4H9BrO | CID 118388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromo-1-butanol, 85+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 4-Bromo-1-butanol, CAS No. 33036-62-3 - iChemical [ichemical.com]

- 8. 4-Bromo-1-butanol(33036-62-3) MS [m.chemicalbook.com]

- 9. 4-Bromo-1-butanol-1,1,2,2,3,3,4,4-d8 | LGC Standards [lgcstandards.com]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 4-Bromo-1-butanol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4-Bromo-1-butanol-d8. This deuterated compound is a valuable building block in organic synthesis, particularly for the preparation of isotopically labeled internal standards for use in quantitative mass spectrometry-based assays in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate quantification and differentiation from the unlabeled analyte.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the ring-opening of a deuterated precursor, Tetrahydrofuran-d8 (THF-d8), or by the bromination of Butane-1,4-diol-d10. The choice of starting material may depend on commercial availability and cost.

Synthetic Pathways

Two primary synthetic routes are proposed for the preparation of this compound, leveraging commercially available deuterated starting materials.

Caption: Synthetic Routes to this compound.

Experimental Protocols

Route 1: Ring-Opening of Tetrahydrofuran-d8 (THF-d8)

This method is adapted from the synthesis of the non-deuterated analogue.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Tetrahydrofuran-d8 (1.0 eq).

-

Reagent Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The reaction progress can be monitored by gas chromatography (GC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add an equal volume of water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound.

Route 2: Bromination of Butane-1,4-diol-d10

This protocol is also based on the established synthesis of the non-deuterated compound.

-

Reaction Setup: In a round-bottom flask fitted with a distillation apparatus, combine Butane-1,4-diol-d10 (1.0 eq) and a 48% aqueous solution of hydrobromic acid (2.5 eq).

-

Reaction Conditions: Heat the mixture to a gentle reflux. The reaction will produce water, which can be removed azeotropically with a suitable solvent like toluene, or by direct distillation. Continue heating for 12-18 hours.

-

Work-up: Cool the reaction mixture and dilute with water. Transfer to a separatory funnel and extract with an organic solvent such as diethyl ether.

-

Purification: Wash the organic extract sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude this compound is then purified by vacuum distillation.

Data Presentation: Synthesis Parameters

| Parameter | Route 1: Ring-Opening of THF-d8 | Route 2: Bromination of Butane-1,4-diol-d10 |

| Starting Material | Tetrahydrofuran-d8 | Butane-1,4-diol-d10 |

| Primary Reagent | 48% Hydrobromic Acid | 48% Hydrobromic Acid |

| Reaction Time | 12-24 hours | 12-18 hours |

| Reaction Temperature | 80-90 °C (Reflux) | Reflux |

| Purification Method | Vacuum Distillation | Vacuum Distillation |

| Expected Yield | 60-75% | 65-80% |

Isotopic Purity Assessment

The determination of isotopic purity is critical to ensure the quality and reliability of this compound as an internal standard. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

Analytical Workflow

The general workflow for assessing the isotopic purity of a synthesized batch of this compound is outlined below.

Caption: Workflow for Isotopic Purity Assessment.

Experimental Protocols for Isotopic Purity

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A combination of ¹H and ²H NMR spectroscopy is a powerful method for determining the isotopic abundance at specific sites within the molecule.[3]

-

Sample Preparation:

-

Accurately weigh a sample of this compound (approximately 5-10 mg).

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) that does not have signals overlapping with the analyte.

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signals corresponding to the different positions in 4-bromo-1-butanol.

-

The percentage of deuteration at each position can be calculated by comparing the integral of the residual proton signal to the integral of a known internal standard or by assuming one position has a known, low level of residual protons.

-

-

²H NMR Analysis:

-

Acquire a quantitative ²H NMR spectrum.

-

Integrate the deuterium signals.

-

The relative integrals of the deuterium signals will confirm the positions of deuteration and can be used to calculate the isotopic purity.

-

2. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the distribution of isotopologues.[1][2]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) suitable for the chosen ionization technique.

-

-

GC-MS Analysis:

-

Inject the sample into a GC-MS system equipped with a suitable column (e.g., a non-polar or mid-polar capillary column).

-

Develop a temperature program that provides good separation of the analyte from any impurities.

-

Acquire mass spectra across the chromatographic peak corresponding to this compound.

-

-

Data Analysis:

-

Examine the mass spectrum for the molecular ion cluster.

-

Identify the peak corresponding to the fully deuterated molecule (d8) and the peaks for the lower isotopologues (d7, d6, etc.).

-

Calculate the relative abundance of each isotopologue.

-

The isotopic purity is typically reported as the percentage of the d8 isotopologue relative to the sum of all isotopologues.

-

Data Presentation: Isotopic Purity Analysis

| Analytical Method | Parameter Measured | Typical Result |

| ¹H NMR | Residual proton signal integrals | >98% Deuterium incorporation at each position |

| ²H NMR | Relative deuterium signal integrals | Confirms deuteration at all expected positions |

| Mass Spectrometry | Relative abundance of isotopologues | >98% d8 isotopologue |

| Overall Isotopic Purity | Combined assessment | ≥ 98% |

Conclusion

The synthesis of this compound can be reliably achieved from commercially available deuterated starting materials such as Tetrahydrofuran-d8 or Butane-1,4-diol-d10. Rigorous analytical characterization using NMR spectroscopy and mass spectrometry is essential to confirm the chemical structure and, critically, to determine the isotopic purity of the final product. A high isotopic enrichment, typically greater than 98%, is crucial for its effective use as an internal standard in quantitative bioanalytical assays, ensuring the accuracy and precision of pharmacokinetic and metabolic studies in drug development.

References

The Role of 4-Bromo-1-butanol-d8 in Advancing Bioanalytical Research: A Technical Guide

For Immediate Release

In the landscape of modern drug development and clinical research, the precision and reliability of analytical methodologies are paramount. This technical guide delves into the critical application of 4-Bromo-1-butanol-d8, a deuterated stable isotope-labeled compound, in the synthesis of internal standards for quantitative bioanalysis. Specifically, this guide will focus on its role as a precursor to Busulfan-d8, the internal standard of choice for the therapeutic drug monitoring of the chemotherapeutic agent Busulfan (B1668071). This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy and robustness of their analytical methods.

The Foundational Role of Deuterated Internal Standards

Quantitative analysis of pharmaceuticals in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variability from sample preparation, matrix effects, and instrument response. Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated analogues of the analyte, are the gold standard for mitigating these variabilities.[1][2] By incorporating a deuterated internal standard that co-elutes with the analyte of interest, researchers can achieve more accurate and precise quantification.[3][4][5] this compound serves as a key building block in the synthesis of such deuterated standards.

Application in the Synthesis of Busulfan-d8 for Therapeutic Drug Monitoring

Busulfan is an alkylating agent used in high-dose chemotherapy regimens prior to hematopoietic stem cell transplantation.[3][6] Due to its narrow therapeutic window and significant inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) of busulfan is crucial to optimize clinical outcomes and minimize toxicity.[3][7] Accurate quantification of busulfan in patient plasma is therefore essential.

Busulfan-d8, a deuterated version of busulfan, is widely employed as an internal standard in LC-MS/MS assays for TDM.[3][4][7][8][9][10][11] The synthesis of Busulfan-d8 involves the use of a deuterated C4 backbone, for which this compound is a potential precursor.

Quantitative Data Presentation

The use of Busulfan-d8 as an internal standard significantly improves the performance of bioanalytical methods for busulfan quantification. The following tables summarize typical validation data from LC-MS/MS methods employing Busulfan-d8.

Table 1: Calibration Curve and Linearity

| Analyte | Internal Standard | Calibration Range (ng/mL) | Weighting Factor | Correlation Coefficient (r²) |

| Busulfan | Busulfan-d8 | 125 - 2000 | 1/x | > 0.995 |

| Busulfan | Busulfan-d8 | 0.03 - 5 (mg/L) | 1/x² | > 0.995 |

| Busulfan | Busulfan-d8 | 0.025 - 5 (µg/mL) | - | Linear |

| Busulfan | Busulfan-d8 | 0.2 - 100 | - | ≥ 0.9986 |

| Busulfan | D8-Busulfan | 0 - 2000 | - | - |

Data compiled from multiple sources.[4][5][7][10]

Table 2: Precision and Accuracy

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 125 | < 15 | < 15 | ± 20 |

| Low | 300 | < 7.2 | < 7.2 | within 85-115 |

| Medium | 600 | < 7.2 | < 7.2 | within 85-115 |

| High | 900 | < 7.2 | < 7.2 | within 85-115 |

Representative data based on published methods.[4][5][7]

Experimental Protocols

The following is a representative experimental protocol for the quantification of busulfan in human plasma using Busulfan-d8 as an internal standard, based on common methodologies.[4][7][10]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, standard, or quality control, add 100 µL of the internal standard working solution (containing Busulfan-d8).[4]

-

Add 600 µL of acetonitrile (B52724) to precipitate proteins.[4]

-

Vortex the mixture for 1 minute.[4]

-

Centrifuge at 10,000 x g for 6 minutes at room temperature.[4]

-

Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

-

LC System: Agilent 1200 series or equivalent[6]

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water[4]

-

Mobile Phase B: 2 mM ammonium acetate and 0.1% formic acid in methanol[4]

-

Flow Rate: 0.6 mL/min[7]

-

Injection Volume: 2 µL[4]

-

Gradient: Isocratic or gradient elution suitable for separating busulfan from matrix components.[4][7]

3. Mass Spectrometry

-

MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490, Xevo TQD)[6]

-

Ionization Mode: Positive electrospray ionization (ESI+)[6]

-

MRM Transitions:

Mandatory Visualizations

Diagram 1: Synthesis Pathway of Busulfan-d8

Caption: Proposed synthesis of Busulfan-d8 from this compound.

Diagram 2: Experimental Workflow for Busulfan Quantification

Caption: Workflow for busulfan analysis using a deuterated internal standard.

Conclusion

This compound is a valuable synthetic precursor for creating deuterated internal standards, most notably Busulfan-d8. The use of Busulfan-d8 in LC-MS/MS assays for the therapeutic drug monitoring of busulfan exemplifies the importance of stable isotope-labeled standards in modern bioanalysis. By providing a means to correct for analytical variability, these standards enable the high level of accuracy and precision required for clinical decision-making and in the broader context of drug development research. The methodologies and data presented in this guide underscore the robustness and reliability that can be achieved through the proper application of deuterated internal standards.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantification of busulfan in plasma using liquid chromatography electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fast and reliable quantification of busulfan in blood plasma using two-channel liquid chromatography tandem mass spectrometry: Validation of assay performance in the presence of drug formulation excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of deuterated butanol

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated butanol. It details the properties of various isotopologues, outlines experimental protocols for their synthesis and analysis, and explores their applications in research and development, particularly in the fields of spectroscopy and mechanistic studies.

Introduction to Deuterated Butanol

Butanol (C₄H₉OH) is a four-carbon alcohol that exists as four structural isomers: 1-butanol (B46404) (n-butanol), 2-butanol (B46777) (sec-butanol), isobutanol (2-methyl-1-propanol), and tert-butanol (B103910) (2-methyl-2-propanol).[1][2] Deuterated butanol refers to butanol molecules where one or more hydrogen atoms have been replaced by their heavy isotope, deuterium (B1214612) (D or ²H). This isotopic substitution subtly alters the physical and chemical properties of the molecule, making it an invaluable tool in various scientific applications.[3]

The primary utility of deuterated butanol stems from the different nuclear properties of deuterium compared to protium (B1232500) (¹H). This difference is exploited in Nuclear Magnetic Resonance (NMR) spectroscopy, where deuterated solvents are used to avoid overwhelming solvent signals, and in mass spectrometry for isotopic labeling.[4][5][6] Furthermore, the mass difference between hydrogen and deuterium leads to the kinetic isotope effect (KIE), a phenomenon that allows researchers to probe and understand complex chemical reaction mechanisms.[7][8]

This guide will focus on the most commonly studied isomers, n-butanol and tert-butanol, and their various deuterated forms.

Physical Characteristics

The substitution of hydrogen with deuterium increases the molecular weight of butanol, which in turn affects its physical properties such as density, boiling point, melting point, and refractive index. The following tables summarize the key physical data for various deuterated butanol isotopologues compared to their non-deuterated counterparts.

Table 1: Physical Properties of n-Butanol and its Deuterated Isotopologues

| Property | 1-Butanol (Non-deuterated) | 1-Butanol-d1 (CH₃(CH₂)₃OD) | 1-Butanol-d9 (C₄D₉H-OD) | 1-Butanol-d10 (CD₃(CD₂)₃OD) |

| CAS Number | 71-36-3[9] | 4712-38-3[10] | 25493-17-8[11] | 34193-38-9[12] |

| Molecular Weight | 74.12 g/mol [9] | 75.13 g/mol [10] | 83.17 g/mol [11] | 84.18 g/mol [13] |

| Density | 0.81 g/cm³ (at 20°C)[2][9] | 0.821 g/mL (at 25°C)[10] | N/A | 0.920 g/mL (at 25°C)[12][14] |

| Boiling Point | 117.7 °C[2][9] | 118 °C[10] | N/A | 116-118 °C[12][14] |

| Melting Point | -89.8 °C[9] | N/A | N/A | 34 °C[14] |

| Refractive Index (n20/D) | 1.3993 (at 20°C)[9] | 1.3975 (at 20°C)[10] | N/A | 1.3956 (at 20°C)[12] |

| Isotopic Purity | N/A | >98 atom % D[3] | 98 atom % D[11] | >99 atom % D[12] |

Table 2: Physical Properties of tert-Butanol and its Deuterated Isotopologues

| Property | tert-Butanol (Non-deuterated) | tert-Butanol-OD ((CH₃)₃COD) | tert-Butanol-d10 ((CD₃)₃COD) |

| CAS Number | 75-65-0[15] | 3972-25-6 | 53001-22-2[16][17] |

| Molecular Weight | 74.12 g/mol [15] | 75.13 g/mol | 84.18 g/mol [17] |

| Density | 0.78-0.79 g/mL (at 25°C)[15][18] | 0.786 g/mL (at 25°C) | 0.893 g/mL (at 25°C)[16][19] |

| Boiling Point | 82-83 °C[15][18] | 83 °C | 82 °C[16][19] |

| Melting Point | 25.4-25.8 °C[18] | 23-26 °C | N/A |

| Refractive Index (n20/D) | ~1.39 (at 20°C)[15] | 1.3847 (at 20°C) | 1.3835 (at 20°C)[16][19] |

| Isotopic Purity | N/A | >99 atom % D | >99 atom % D[17] |

Chemical Characteristics and Applications

Spectroscopic Applications

Deuterated butanols are essential in NMR and mass spectrometry. Their use allows for clearer analysis of other substances.

In ¹H NMR, the signal from a non-deuterated solvent can obscure the signals from the analyte. Since the deuterium nucleus resonates at a different frequency from the proton, using a deuterated solvent like butanol-d10 eliminates this interference.[4][5] This results in a clean spectrum where only the protons of the analyte are visible.[20] Additionally, the exchange of labile protons (like those in -OH or -NH₂) with deuterium from the solvent (e.g., butanol-d1) can be used to identify these peaks in a spectrum; after adding a drop of D₂O or using a deuterated alcohol solvent, the peak corresponding to the exchangeable proton disappears.[20]

Caption: Workflow for NMR analysis using deuterated butanol.

In mass spectrometry, deuterated compounds serve as excellent internal standards for quantitative analysis.[19] Because they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and ionize similarly. However, their higher mass allows them to be distinguished by the mass spectrometer.[12] This method improves the accuracy and precision of quantification.

Studies on the mass spectra of deuterated butanols have also provided significant insights into the fragmentation mechanisms of alcohols under electron bombardment.[21][22][23] By comparing the fragmentation patterns of deuterated and undeuterated butanols, researchers can deduce the specific hydrogen atoms involved in various bond cleavages and rearrangements.[22] For instance, the analysis of 1,1-dideutero-l-butanol and various deuterated sec-butanols has helped confirm that the strong tendency for alcohols to break at bonds beta to the hydroxyl group is a key feature in their mass spectra.[21][22]

Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[7] The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position (a "primary" KIE).

This principle is used to elucidate reaction mechanisms. For example, studying the dehydration of t-butanol over an alumina (B75360) catalyst revealed a KIE of 2.1–2.3 when comparing the reaction of (CD₃)₃COH with (CH₃)₃COH.[24] This significant KIE indicates that a C-H (or C-D) bond is broken in the rate-determining step, supporting a concerted elimination mechanism rather than one involving a carbocation intermediate.[24]

Caption: Logical flow for using KIE to study reaction mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of deuterated compounds. Below are summaries of cited experimental protocols.

Synthesis of Per-deuterated tert-Butanol (t-Butanol-d10)

A method for preparing fully deuterated tert-butanol involves a Grignard reaction.[25] This approach provides a high yield and high isotopic abundance.[25]

-

Reactants : Deuterium methyl magnesium iodide (CD₃MgI) and deuterated acetone (B3395972) ((CD₃)₂CO).[25]

-

Catalyst : Anhydrous manganese chloride.[25]

-

Solvent : Anhydrous tetrahydrofuran (B95107) (THF).[25]

-

Procedure :

-

Deuterium methyl magnesium iodide and deuterated acetone are subjected to a Grignard reaction in anhydrous THF in the presence of anhydrous manganese chloride.[25]

-

The reaction product is then hydrolyzed under acidic conditions.[25]

-

The acidic conditions are created using a heavy water (D₂O) solution of a deuterated acid.[25]

-

The final product, per-deuterated tert-butanol, is isolated.

-

Caption: General workflow for the synthesis of deuterated butanol.

Synthesis of n-Butanol-1-d

A method for selective deuteration at the first carbon has been described.[26]

-

Step 1: Synthesis of 1-d-butane

-

Step 2: Synthesis of n-butanol-1-d

-

The generated 1-d-butane is treated with hydrogen peroxide (H₂O₂) under light.[26]

-

The reaction proceeds via a free radical mechanism, where a hydroxyl radical abstracts a hydrogen atom from the butane. The C-H bond is preferentially cleaved over the stronger C-D bond.[26]

-

The resulting alkyl radical combines with another hydroxyl radical to form the final product, n-butanol-1-d.[26]

-

Conclusion

Deuterated butanols are powerful and versatile tools for researchers, scientists, and drug development professionals. Their unique physical and chemical properties, stemming from the isotopic substitution of hydrogen with deuterium, enable advanced analytical techniques and detailed mechanistic studies. From serving as non-interfering solvents in NMR spectroscopy to acting as internal standards in mass spectrometry and probes in kinetic isotope effect studies, deuterated butanols are indispensable for generating precise and reliable data in modern chemical and biological research. The continued development of synthetic methodologies ensures their availability for future innovations.

References

- 1. Butanol - Wikipedia [en.wikipedia.org]

- 2. Butanol [chemeurope.com]

- 3. CAS 4712-38-3: 1-Butanol-d | CymitQuimica [cymitquimica.com]

- 4. armar-europa.de [armar-europa.de]

- 5. armar-europa.de [armar-europa.de]

- 6. tert-Butanol-d9 | 25725-11-5 | Benchchem [benchchem.com]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. 1-Butanol - Wikipedia [en.wikipedia.org]

- 10. BUTANOL-D1 CAS#: 4712-38-3 [amp.chemicalbook.com]

- 11. ð-Butanol (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1922-1 [isotope.com]

- 12. 1-Butanol-d10 D 99atom 34193-38-9 [sigmaaldrich.com]

- 13. 1-Butanol-d10 | C4H10O | CID 2733134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. n-Butanol D10 | Eurisotop [eurisotop.com]

- 15. chemimpex.com [chemimpex.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. tert-ブタノール-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 18. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Cas 53001-22-2,TERT-BUTANOL-D10 | lookchem [lookchem.com]

- 20. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. THE MASS SPECTRA OF THREE DEUTERATED BUTANOLS (Journal Article) | OSTI.GOV [osti.gov]

- 24. researchgate.net [researchgate.net]

- 25. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]

- 26. homework.study.com [homework.study.com]

4-Bromo-1-butanol-d8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the deuterated compound 4-Bromo-1-butanol-d8, a labeled analog of 4-Bromo-1-butanol. Deuterated compounds are critical in drug development and metabolic studies, serving as internal standards for analytical quantification and as tracers to elucidate metabolic pathways.

Core Data

The key identifiers for this compound are its CAS (Chemical Abstracts Service) number and molecular weight. These are fundamental for procurement, regulatory documentation, and experimental design.

| Parameter | Value |

| CAS Number | 136091-68-4[1][2] |

| Molecular Formula | C4HD8BrO[1][3] |

| Molecular Weight | 161.07 g/mol [1][3] |

| Unlabeled CAS Number | 33036-62-3[2][4] |

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, the use of this compound typically falls under the following methodologies:

-

Internal Standard for Quantitative Analysis: In techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a known quantity of this compound is added to a sample. Due to its similar chemical properties to the non-deuterated analyte and its distinct mass, it allows for precise quantification of the target molecule.

-

Metabolic Tracer Studies: this compound can be introduced into a biological system to track the metabolic fate of 4-Bromo-1-butanol. The deuterium (B1214612) labeling allows for the differentiation of the administered compound and its metabolites from endogenous molecules.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name and its key identifiers.

Caption: Relationship between compound and its identifiers.

References

A Technical Guide to Commercial Suppliers of 4-Bromo-1-butanol-d8 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of 4-Bromo-1-butanol-d8, a deuterated internal standard and synthetic building block crucial for various research and development applications. This document outlines key quantitative data from various suppliers, details on experimental applications, and visual workflows to aid in the procurement and utilization of this compound.

Commercial Availability and Specifications

This compound is available from a range of specialized chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative look at their product specifications. Researchers are advised to contact suppliers directly for the most current pricing and availability, as these are subject to change.

| Supplier | Product Number | CAS Number | Isotopic Enrichment | Chemical Purity | Available Quantities |

| CDN Isotopes | D-5704 | 136091-68-4 | 99 atom % D[1] | - | 100 mg, 250 mg |

| LGC Standards | CDN-D-5704 | 136091-68-4 | 99 atom % D | min 98%[2] | Contact for details |

| MedchemExpress | HY-W000344S | 136091-68-4 | - | - | 1 mg, 5 mg, 10 mg |

| Toronto Research Chemicals (via Biomall) | B681081-25mg | 136091-68-4 | - | - | 25 mg[3] |

| Pharmaffiliates | PA PST 002050 | 136091-68-4 | - | - | Contact for details |

Applications and Experimental Use

This compound serves as a valuable tool in a variety of laboratory settings. Its primary applications include:

-

Internal Standard for Mass Spectrometry: Due to its isotopic labeling, this compound is an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The mass difference between the deuterated standard and the non-deuterated analyte allows for precise quantification, correcting for variations in sample preparation and instrument response.[5]

-

Tracer in Metabolic Studies: The deuterium-labeled compound can be used as a tracer to study the metabolic fate of 4-bromo-1-butanol (B1194514) or related compounds in biological systems.[4]

-

Organic Synthesis: As a deuterated building block, it can be incorporated into larger molecules to create specifically labeled compounds for mechanistic studies or as internal standards for more complex analytes. The non-deuterated analogue, 4-bromo-1-butanol, is a versatile reagent in organic synthesis, used in the formation of ethers and for carbon chain extensions.[6][7]

While specific experimental protocols for this compound are not widely published in a standardized format, its use as an internal standard follows established methodologies for isotope dilution mass spectrometry. A general workflow is provided below.

General Experimental Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for utilizing this compound as an internal standard in a quantitative mass spectrometry experiment.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Procurement and Laboratory Integration Workflow

The process of acquiring and integrating a specialized chemical like this compound into laboratory research involves several key steps, from initial identification to experimental use.

References

Safety and handling guidelines for 4-Bromo-1-butanol-d8

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-1-butanol-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a deuterated bromoalkane used in specialized research and development. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form, this document primarily relies on the SDS for the non-deuterated analogue, 4-Bromo-1-butanol, and supplements this with established best practices for handling deuterated and halogenated organic compounds.

Chemical Identification and Physical Properties

Table 1: Physical and Chemical Properties of 4-Bromo-1-butanol

| Property | Value | Reference |

| Molecular Formula | C₄H₉BrO | |

| Molecular Weight | 153.02 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 56-58 °C at 2 mmHg | [4] |

| Flash Point | 7 °C (44.6 °F) | |

| Density | 1.068 g/cm³ | [4] |

| Refractive Index | 1.479 | [4] |

| Solubility | Insoluble in water, soluble in most organic solvents.[5] | |

| Storage Temperature | -20°C |

Hazard Identification and Classification

4-Bromo-1-butanol is classified as a hazardous substance. The GHS classifications for the non-deuterated compound are summarized below. It is prudent to assume that this compound possesses similar hazards.

Table 2: GHS Hazard Classification for 4-Bromo-1-butanol

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

Source:

Toxicology and Health Effects

Bromoalkanes, as a class of compounds, are known to be more toxic than their chloroalkane counterparts and can act as alkylating agents.[6] While specific toxicological data for this compound is not available, the non-deuterated form is known to be harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[3][5]

Experimental Protocols for Safe Handling

A detailed protocol for the safe handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

4.1. Risk Assessment and Planning

-

Hazard Identification: Review the known hazards of 4-Bromo-1-butanol (flammability, irritant). Assume the deuterated compound has similar properties.

-

Exposure Scenarios: Identify all potential routes of exposure (inhalation, skin contact, eye contact, ingestion) during handling, use, and disposal.

-

Control Measures: Determine the necessary control measures, including engineering controls, administrative controls, and personal protective equipment (PPE).

4.2. Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Grounding: Use grounding and bonding for containers and receiving equipment to prevent static discharge, which can ignite the flammable liquid.[7]

4.3. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[7] A face shield should be worn if there is a splash hazard.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[7]

-

Skin Protection: A flame-retardant lab coat and closed-toe shoes are required.[7]

-

Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a full-face respirator with an appropriate organic vapor cartridge should be used.[7]

4.4. Handling and Storage Procedures

-

Receiving and Unpacking: Upon receipt, inspect the container for damage. Unpack in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8] The recommended storage temperature is -20°C. Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Inert Atmosphere: For long-term storage and to prevent degradation, consider storing under an inert atmosphere (e.g., argon or nitrogen).

-

Dispensing: Use non-sparking tools for all transfers.[7]

-

Deuterated Compound Specifics: To maintain isotopic purity, avoid contact with protic solvents (e.g., water, methanol) unless they are also deuterated. Use dry glassware.

4.5. Spill and Emergency Procedures

-

Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area.

-

Large Spills: Evacuate the area immediately. Contact the institution's emergency response team.

-

Fire: Use carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires.[8] Do not use a direct stream of water.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

-

4.6. Waste Disposal

-

Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.

-

Collection: Collect waste in a designated, labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

Caption: Experimental workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Bromobutanol | C4H9BrO | CID 118388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. 4-Bromo-1-butanol - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This in-depth technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based analysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is essential for generating robust and reliable data.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[2]

Core Principles: The Foundation of Accurate Quantification

The fundamental principle behind using a deuterium-labeled internal standard is rooted in the concept of isotope dilution mass spectrometry (IDMS). By adding a known amount of the deuterated standard to a sample at the earliest stage, it acts as a surrogate for the analyte. Both the analyte and the internal standard will be subject to the same physical and chemical variations during sample preparation, chromatography, and ionization.[2] Because the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their signals is used for quantification. This ratio remains constant even if there are losses during sample processing or fluctuations in instrument response, leading to highly accurate and precise measurements.

dot

Caption: General workflow for quantitative analysis using a deuterium-labeled internal standard.

Advantages of Deuterium-Labeled Internal Standards

The use of deuterium-labeled internal standards offers several key advantages over other types of internal standards, such as structural analogs:

-

Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since a deuterium-labeled internal standard has virtually identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[3]

-

Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, when added at the beginning of the process, will be lost to the same extent as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.

-

Improved Precision and Accuracy: Numerous studies have demonstrated that the use of deuterium-labeled internal standards leads to significant improvements in the precision and accuracy of quantitative assays compared to using analog internal standards or no internal standard at all. For instance, an assay for the immunosuppressant sirolimus showed a drop in the coefficient of variation (CV) from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterium-labeled sirolimus standard.[4]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies comparing the performance of deuterium-labeled internal standards with analog internal standards.

Table 1: Comparison of Precision for Sirolimus Quantification

| Internal Standard Type | Coefficient of Variation (CV %) |

| Analog Internal Standard | 7.6% - 9.7% |

| Deuterium-Labeled (d3) Sirolimus | 2.7% - 5.7% |

Data sourced from a study on the immunosuppressant sirolimus, demonstrating improved precision with a deuterium-labeled internal standard.[4]

Table 2: Comparison of Accuracy for Kahalalide F Quantification

| Internal Standard Type | Mean Bias (%) |

| Analog Internal Standard | 96.8% |

| Deuterium-Labeled Kahalalide F | 100.3% |

Data from an analysis of the anticancer agent kahalalide F, showing a significant improvement in accuracy when switching from an analog to a deuterated internal standard.[5]

Table 3: Comparison of Method Performance for Everolimus Quantification

| Internal Standard | Slope (vs. Reference Method) | Correlation Coefficient (r) |

| 32-desmethoxyrapamycin (Analog) | 0.83 | > 0.98 |

| Everolimus-d4 (Deuterium-Labeled) | 0.95 | > 0.98 |

A comparison for the quantification of the immunosuppressant everolimus, where the deuterium-labeled internal standard provided a slope closer to unity, indicating better agreement with the reference method.[6]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide representative methodologies for the synthesis of a deuterium-labeled internal standard and its application in a quantitative LC-MS/MS assay.

Synthesis of a Deuterium-Labeled Internal Standard: Testosterone-d3

This protocol describes a general method for the synthesis of Testosterone-16,16,17-d3, a commonly used internal standard.

Materials and Reagents:

-

Deuterated methyl magnesium iodide (CD₃MgI)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Aluminum isopropoxide

-

Anhydrous acetone

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Grignard Reaction:

-

Dissolve dehydroepiandrosterone in anhydrous diethyl ether or THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of deuterated methyl magnesium iodide (CD₃MgI) in diethyl ether to the reaction mixture with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 17-methyl-d3-androst-5-ene-3β,17β-diol.

-

-

Oppenauer Oxidation:

-

Dissolve the crude diol from the previous step in a mixture of anhydrous toluene and acetone.

-

Add aluminum isopropoxide to the solution.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a cold, dilute solution of hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure Testosterone-d3.

-

Characterize the final product by mass spectrometry to confirm the mass shift and isotopic purity, and by NMR spectroscopy to confirm the structure and location of the deuterium labels.

-

LC-MS/MS Quantification of Testosterone (B1683101) in Human Serum

This protocol provides a general procedure for the quantification of testosterone in human serum using Testosterone-d3 as an internal standard.[2]

Materials and Reagents:

-

Human serum samples, calibrators, and quality controls

-

Testosterone and Testosterone-d3 analytical standards

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of serum sample (unknown, calibrator, or QC) into a microcentrifuge tube.[2]

-

Add 25 µL of the Testosterone-d3 internal standard working solution (at a known concentration, e.g., 10 ng/mL) to each tube, except for the blank matrix samples.[2]

-

Vortex briefly to mix.

-

Add 250 µL of ice-cold acetonitrile to precipitate proteins.[2]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a new vial or well for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate testosterone from other endogenous components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both testosterone and Testosterone-d3.

-

Testosterone: e.g., m/z 289.2 → 97.1

-

Testosterone-d3: e.g., m/z 292.2 → 100.1

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both testosterone and Testosterone-d3.

-

Calculate the peak area ratio of testosterone to Testosterone-d3.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of testosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterium-labeled internal standards.

dot

Caption: The principle of isotope dilution mass spectrometry.

dot

Caption: Decision tree for the selection of an internal standard in mass spectrometry.

Conclusion

Deuterium-labeled internal standards are indispensable tools in modern quantitative mass spectrometry, particularly within the realms of drug discovery and development. Their ability to accurately and precisely correct for analytical variability, including matrix effects and sample preparation losses, makes them the gold standard for robust bioanalytical methods. A thorough understanding of the core principles of isotope dilution, coupled with well-defined experimental protocols and careful selection of the internal standard, is critical for generating high-quality, reliable data that can withstand the scrutiny of regulatory agencies and advance scientific research.

References

- 1. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis of deuterium labeled 17-methyl-testosterone (Journal Article) | OSTI.GOV [osti.gov]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. researchgate.net [researchgate.net]

The Kinetic Isotope Effect: A Guide to Leveraging Deuterated Compounds in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Single Neutron

In the landscape of modern medicinal chemistry, the strategic substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (B1214612) (²H or D), has emerged as a potent tool for optimizing drug candidates.[1] This technique, known as deuteration, harnesses a quantum mechanical phenomenon called the Kinetic Isotope Effect (KIE) to favorably alter a drug's metabolic profile.[1][2] By selectively slowing down metabolic pathways, deuteration can lead to significant improvements in pharmacokinetic properties, enhance safety profiles, and allow for more convenient dosing schedules.[1] The application of the KIE in drug metabolism is not a new concept, with initial studies on deuterated morphine dating back to 1961.[1][3] However, a renewed interest has led to the successful development and FDA approval of deuterated drugs, solidifying this strategy as a viable approach in drug development.[2][3]

This technical guide provides a comprehensive overview of the core principles of the deuterium KIE, details experimental methodologies for its evaluation, and explores its strategic application in the pharmaceutical industry.

Core Principles of the Deuterium Kinetic Isotope Effect

The kinetic isotope effect is defined as the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1][4] The deuterium KIE is observed when a hydrogen atom is substituted with a deuterium atom.[1] The underlying principle lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[1][2]

Due to its greater mass, deuterium forms a stronger and more stable covalent bond with carbon than hydrogen does.[1][2] This results in the C-D bond having a lower zero-point energy, meaning more energy is required to cleave it compared to a C-H bond.[1][5] Consequently, if the cleavage of a C-H bond is the rate-determining step (or a partially rate-limiting step) in a chemical reaction, substituting that hydrogen with deuterium will slow the reaction down.[1][6] The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD).[4]

KIE = kH / kD

For C-H bond cleavage, the primary deuterium KIE can be significant, with kH/kD values typically ranging from 2 to 8.[5][7]

Types of Kinetic Isotope Effects:

-

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[7][8] A KIE value greater than 1.5 is generally considered a primary KIE, indicating that C-H(D) bond breaking is occurring in the rate-determining step.[7]

-

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position adjacent to the bond being broken or formed.[4][8] SKIEs are typically much smaller than PKIEs, with kH/kD values usually between 1 and 1.3.[7] They arise from changes in hybridization and hyperconjugation between the ground state and the transition state.[9]

The Role of KIE in Drug Metabolism

Many small-molecule drugs are cleared from the body by metabolic processes, primarily in the liver, which are often catalyzed by the cytochrome P450 (CYP450) family of enzymes.[1][2] These enzymes frequently mediate oxidative reactions, such as hydroxylation, N-dealkylation, and O-dealkylation, that involve the cleavage of a C-H bond as a critical step.[1][6]

By strategically replacing hydrogen with deuterium at these metabolically vulnerable positions (often called "soft spots"), the rate of metabolism can be significantly reduced.[2] This slowing of metabolic clearance can lead to:

-

Improved Pharmacokinetic (PK) Profiles: Slower metabolism can increase the drug's half-life and exposure (AUC), potentially leading to less frequent dosing.[1]

-

Enhanced Safety and Tolerability: Deuteration can reduce the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.[2]

-

Increased Efficacy: By maintaining therapeutic concentrations for longer periods, the efficacy of a drug may be enhanced.

However, for deuteration to be an effective strategy, the cleavage of the targeted C-H bond must be a rate-limiting step in the drug's metabolic pathway.[2] If breaking this bond is not the bottleneck, strengthening it with deuterium will have a negligible effect on the overall pharmacokinetic profile.[2]

Visualizing the KIE Principle and Workflow

To better understand the concepts and processes involved, the following diagrams illustrate the core principle of the KIE and a typical experimental workflow.

Caption: Activation energy difference due to zero-point energy (ZPE) of C-H vs. C-D bonds.

References

- 1. benchchem.com [benchchem.com]

- 2. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. youtube.com [youtube.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

Safeguarding Isotopic Integrity: A Technical Guide to the Storage and Stability of 4-Bromo-1-butanol-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of 4-Bromo-1-butanol-d8 to ensure its chemical and isotopic stability. Maintaining the integrity of this deuterated compound is critical for its use as an internal standard in quantitative analyses and as a tracer in metabolic studies. The following sections detail recommended storage conditions, potential degradation pathways, and protocols for stability assessment.

Recommended Storage Conditions

The stability of this compound is paramount for reliable experimental outcomes. Adherence to appropriate storage conditions can significantly mitigate the risk of degradation. The following table summarizes the recommended storage parameters based on supplier information and general handling guidelines for deuterated and light-sensitive compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Short-term (weeks): +4°C[1] Long-term (months to years): -20°C or below[2][3][4] | Minimizes thermal degradation and reduces the rate of potential chemical reactions. |

| Light Exposure | Store in amber or opaque containers in a dark environment.[5] | Prevents photodegradation, as many organic compounds are light-sensitive.[5] The non-deuterated analog is known to be sensitive to light.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., dry argon or nitrogen).[5][6] | Prevents oxidation and minimizes exposure to atmospheric moisture, which can lead to hydrogen-deuterium (H-D) exchange.[5][6] |

| Container | Tightly sealed, airtight containers. For solutions, silanized glass vials can be used to prevent adsorption.[5] | Prevents contamination and ingress of moisture. |

| Form | For long-term storage, storing the compound as a neat solid (if applicable) in a sealed vial under an inert atmosphere within a desiccator is recommended.[6] | Reduces mobility and potential for interactions with residual moisture or atmospheric components. |

Factors Affecting Stability and Potential Degradation Pathways

Several factors can compromise the stability of this compound, leading to a decrease in chemical purity and isotopic enrichment. Understanding these pathways is crucial for implementing effective preventative measures.

Hydrogen-Deuterium (H-D) Exchange

The most significant threat to the isotopic integrity of this compound is the exchange of deuterium (B1214612) atoms with protons from the environment. This can be catalyzed by:

-

Moisture: Deuterated compounds can be hygroscopic. Atmospheric moisture is a primary source of protons that can participate in H-D exchange.[6]

-

Protic Solvents: Solvents with labile protons (e.g., water, methanol, ethanol) can facilitate H-D exchange.[5] It is recommended to use aprotic or deuterated solvents for preparing solutions.

-

Acidic or Basic Conditions: The presence of acids or bases can catalyze the H-D exchange process.[5]

Chemical Degradation

Like its non-deuterated counterpart, this compound is susceptible to chemical degradation through various mechanisms:

-

Oxidation: Exposure to air can lead to oxidation of the alcohol functional group. Storing under an inert atmosphere mitigates this risk.[5]

-

Photodegradation: Light can provide the energy to initiate degradation reactions. Storing in the dark is essential.[5]

-

Thermal Decomposition: Elevated temperatures can cause the molecule to break down, potentially releasing irritating gases and vapors.[7]

-

Incompatibilities: Contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides should be avoided, as these can react with the butanol moiety.[7]

A logical workflow for mitigating these degradation risks is presented below.

Caption: Workflow for ensuring the stability of this compound.

Experimental Protocol for Stability Assessment

To ensure the continued integrity of this compound, particularly for long-term studies or after extended storage, a stability assessment is recommended. One supplier suggests that after three years, the compound should be re-analyzed for chemical purity before use.[8] The following is a general protocol that can be adapted for this purpose.

Objective

To determine the chemical purity and isotopic enrichment of this compound after a defined storage period under specific conditions.

Materials

-

This compound sample (stored)

-

Reference standard of this compound (newly acquired or with a valid certificate of analysis)

-

High-purity aprotic or deuterated solvents (e.g., acetonitrile, chloroform-d)

-

Volumetric flasks and pipettes (Class A)

-

Vials for analysis (e.g., GC or LC vials)

Instrumentation

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Liquid Chromatograph with Mass Spectrometric detector (LC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

Experimental Workflow

The following diagram illustrates the workflow for the stability assessment.

Caption: Workflow for the experimental stability assessment of this compound.

Methodologies

3.5.1. Sample Preparation

-

Allow the stored container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Under an inert atmosphere, accurately prepare a stock solution of the stored sample and the reference standard to a known concentration (e.g., 1 mg/mL) in an appropriate aprotic or deuterated solvent.

-

Perform serial dilutions as required for the specific analytical method.

3.5.2. GC-MS Analysis for Chemical Purity

-

Column: Use a non-polar or medium-polarity capillary column suitable for the analysis of alcohols and alkyl halides.

-

Injector: Operate in split or splitless mode, with an appropriate injection volume (e.g., 1 µL).

-

Oven Program: Develop a temperature gradient to separate this compound from potential impurities and degradation products.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range to identify the parent ion and characteristic fragments.

-

Analysis: Compare the chromatogram of the stored sample to that of the reference standard. Calculate the purity of the stored sample based on the peak area percentage. Identify any new peaks by their mass spectra.

3.5.3. NMR Analysis for Isotopic Enrichment

-

¹H NMR: Dissolve a known amount of the sample in a deuterated solvent. The presence of significant signals in the regions corresponding to the butanol protons would indicate H-D back-exchange.

-

²H NMR: Acquire a deuterium spectrum to confirm the positions of deuteration.

-

Quantitative Analysis: Compare the integral of the residual proton signals in the ¹H NMR spectrum to the integral of a known internal standard to quantify the extent of H-D exchange and determine the isotopic enrichment.

Conclusion

The stability of this compound is critical for its application in sensitive analytical and research settings. By adhering to stringent storage conditions, including low temperature, protection from light, and an inert atmosphere, the chemical and isotopic integrity of the compound can be maintained. Regular stability assessments using techniques such as GC-MS and NMR are recommended, especially for long-term storage, to verify the purity and isotopic enrichment before use. This diligent approach will ensure the reliability and accuracy of experimental data.

References

- 1. 4-Bromo-1-butanol-1,1,2,2,3,3,4,4-d8 | LGC Standards [lgcstandards.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-ブロモ-1-ブタノール technical, ≥85% (as solvent-free, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 33036-62-3|4-Bromo-1-butanol|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. cdnisotopes.com [cdnisotopes.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-1-butanol-d8 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest accuracy and precision.[1] Deuterated internal standards, in particular, are invaluable tools as they exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3] This document provides detailed application notes and protocols for the utilization of 4-Bromo-1-butanol-d8, a deuterated analog of 4-Bromo-1-butanol, as an internal standard in LC-MS-based quantification.

This compound is an ideal internal standard for the quantitative analysis of 4-Bromo-1-butanol and structurally related compounds.[2] Its eight deuterium (B1214612) atoms provide a significant mass shift, preventing isotopic overlap with the analyte's natural abundance isotopes, while its chemical properties ensure it co-elutes with the analyte, effectively compensating for matrix effects and variations in instrument response.[3]

Applications

4-Bromo-1-butanol and its deuterated internal standard can be utilized in various research and development areas, including:

-

Pharmacokinetic Studies: To accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of 4-Bromo-1-butanol or related drug candidates in biological matrices.

-

Metabolic Profiling: As an internal standard in targeted metabolomics to ensure accurate quantification of small molecule biomarkers.

-

Environmental Analysis: For the precise measurement of halogenated organic compounds in environmental samples.

-

Toxicology Studies: To reliably determine the concentration of 4-Bromo-1-butanol or its metabolites in toxicological assessments.

Experimental Protocols

Preparation of Stock and Working Solutions

a. This compound (Internal Standard) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in an appropriate volume of methanol (B129727) or acetonitrile (B52724) to achieve a final concentration of 1 mg/mL.

-

Store the stock solution at -20°C in a tightly sealed amber vial.

b. Analyte Stock Solution (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of the non-labeled analyte (e.g., 4-Bromo-1-butanol) following the same procedure as for the internal standard.

c. Working Solutions:

-

Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the this compound stock solution with the same solvent mixture.

Sample Preparation from Plasma (Protein Precipitation)

This protocol describes a general method for the extraction of 4-Bromo-1-butanol from a plasma sample.

-

Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples.

-